3-Oxooctandisaeure-diethylester
Description
3-Oxooctandisaeure-diethylester (diethyl 3-oxooctanedioate) is a linear β-ketoester characterized by a central ketone group at the 3-position of an octanedioic acid backbone, with ethyl ester groups at both termini. Its structure (C₁₂H₂₀O₅) enables versatile reactivity, particularly in conjugate addition reactions and cyclization processes.
Properties
Molecular Formula |
C12H20O5 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
diethyl 3-oxooctanedioate |
InChI |
InChI=1S/C12H20O5/c1-3-16-11(14)8-6-5-7-10(13)9-12(15)17-4-2/h3-9H2,1-2H3 |
InChI Key |
ZTNHBZUIYVZGPW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCC(=O)CC(=O)OCC |
Canonical SMILES |
CCOC(=O)CCCCC(=O)CC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Reactivity Differences
Linear β-ketoesters like 3-Oxooctandisaeure-diethylester exhibit greater conformational flexibility compared to cyclic analogs. This flexibility influences their reactivity in nucleophilic additions and cyclization pathways. For example:
- Cyclic β-Ketoesters : Ethyl 2-oxocyclopentanecarboxylate (C₈H₁₂O₃) and ethyl 2-oxocyclohexanecarboxylate (C₉H₁₄O₃) possess rigid bicyclic frameworks, which impose steric constraints during reactions. These constraints often favor stereoselective outcomes in conjugate additions to maleimides .
- Linear β-Ketoesters : The absence of ring strain in 3-Oxooctandisaeure-diethylester may allow for broader substrate compatibility in reactions requiring extended conjugation or less steric hindrance.
Table 1: Structural and Reactivity Comparison
| Parameter | 3-Oxooctandisaeure-diethylester | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 2-oxocyclohexanecarboxylate |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₀O₅ | C₈H₁₂O₃ | C₉H₁₄O₃ |
| Structure Type | Linear | Cyclic (5-membered ring) | Cyclic (6-membered ring) |
| Key Functional Groups | β-ketoester, diester | β-ketoester, cyclic ester | β-ketoester, cyclic ester |
| Reactivity in Additions | Flexible, adaptable | Sterically constrained | Moderate steric hindrance |
Table 2: Application Comparison
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